molecular formula C14H9ClF2N2O4 B5726301 (3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate

(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate

Cat. No.: B5726301
M. Wt: 342.68 g/mol
InChI Key: QELYENXBILIPIY-UHFFFAOYSA-N
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Description

(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of (3-nitrophenyl)methylamine with 2-chloro-4,5-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of nitro, chloro, and difluoro groups enhances its binding affinity and specificity towards these targets. Additionally, the compound can modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • (3-nitrophenyl)methyl N-(2-chlorophenyl)carbamate
  • (3-nitrophenyl)methyl N-(4,5-difluorophenyl)carbamate
  • (3-nitrophenyl)methyl N-(2,4-dichlorophenyl)carbamate

Uniqueness

(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate is unique due to the combination of nitro, chloro, and difluoro groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2O4/c15-10-5-11(16)12(17)6-13(10)18-14(20)23-7-8-2-1-3-9(4-8)19(21)22/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELYENXBILIPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)NC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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